REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([NH:11]C(=O)OCC)=[N:10][C:5]2=[N:4][CH:3]=1.[OH-].[Na+].Cl>>[CH3:1][C:2]1[N:7]=[C:6]2[S:8][C:9]([NH2:11])=[N:10][C:5]2=[N:4][CH:3]=1 |f:1.2|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CN=C2C(=N1)SC(=N2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.402 mmol | |
AMOUNT: MASS | 233 mg | |
YIELD: PERCENTYIELD | 50.6% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |